2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide
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Overview
Description
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a benzamide moiety, which is a benzene ring attached to an amide group
Mechanism of Action
Target of Action
Thiazole and benzamide derivatives have been found to interact with a variety of biological targets. For instance, some thiazole derivatives have been reported to inhibit COX-1 and COX-2 enzymes .
Mode of Action
The mode of action of thiazole and benzamide derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been reported to inhibit the peroxidase activity of COX-1 and COX-2 enzymes .
Biochemical Pathways
Thiazole and benzamide derivatives can affect a variety of biochemical pathways. For instance, inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling .
Result of Action
The molecular and cellular effects of thiazole and benzamide derivatives can vary greatly depending on their specific structure and the biological target they interact with. For example, inhibition of COX enzymes can lead to a decrease in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable ketone or aldehyde with thiourea in the presence of a halogenating agent such as iodine.
Introduction of the Chloro and Tosyl Groups: The chloro substituent can be introduced by chlorination of the thiazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves the coupling of the substituted thiazole with benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
5-Chloro-2-aminobenzamide: A compound with similar structural features but lacking the tosyl group.
4-Tosylthiazole: A thiazole derivative with a tosyl group but without the chloro substituent.
Uniqueness
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide is unique due to the combination of its chloro and tosyl substituents, which enhance its chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-10-6-8-11(9-7-10)26(23,24)16-14(18)25-17(21-16)20-13-5-3-2-4-12(13)15(19)22/h2-9H,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVACVZPOJNITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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